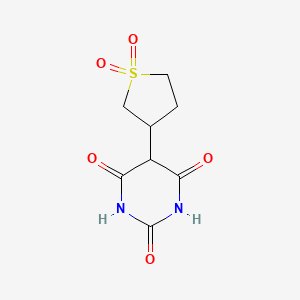

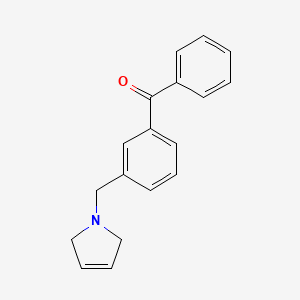

5-(1,1-Dioxo-1lambda~6~-thiolan-3-yl)pyrimidine-2,4,6(1H,3H,5H)-trione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(1,1-Dioxo-1lambda~6~-thiolan-3-yl)pyrimidine-2,4,6(1H,3H,5H)-trione, also known as DTT, is a small molecule widely used in biochemistry and molecular biology. DTT is a reducing agent that can break disulfide bonds in proteins, which is essential for many biochemical experiments.

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Thiol-Specific Bioconjugation : A study by Zhang et al. (2017) detailed the development of 5-Methylene pyrrolones (5MPs), highly thiol-specific and tracelessly removable bioconjugation tools, offering improved stability and cysteine specificity. These compounds allow for the controlled release of conjugated cargo and temporary thiol protection, showcasing their utility in protein immobilization and the pull-down of active complexes (Zhang et al., 2017).

Antitumor Activities : Kumar et al. (2018) synthesized novel derivatives of 5-{(1-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1H-indol-3-yl)methylene}pyrimidine-2,4,6-(1H,3H,5H)trione and evaluated their in vitro anticancer activity, with some compounds showing high inhibitory activity against cervical cancer cell lines. This highlights their potential in anticancer research (Kumar et al., 2018).

Chemical Properties and Applications

Catalytic Activities : Fırıncı (2019) investigated the catalytic activities of pyrimidine-2,4,6-trione copper(II) complexes in the peroxidative oxidation of cyclohexane, indicating their potential in catalysis and the synthesis of environmentally friendly oxidation processes (Fırıncı, 2019).

Functionalized Pyrimidines : Greco and Tor (2007) explored the synthesis and photophysical evaluation of modified nucleoside analogues with a focus on furan-decorated nucleosides, identifying promising candidates for use as responsive fluorescent probes in nucleic acids. This research provides insights into the development of new probes for DNA and RNA studies (Greco & Tor, 2007).

Propiedades

IUPAC Name |

5-(1,1-dioxothiolan-3-yl)-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O5S/c11-6-5(7(12)10-8(13)9-6)4-1-2-16(14,15)3-4/h4-5H,1-3H2,(H2,9,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCCLOHQNJTLFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1C2C(=O)NC(=O)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585335 |

Source

|

| Record name | 5-(1,1-Dioxo-1lambda~6~-thiolan-3-yl)pyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92259-24-0 |

Source

|

| Record name | 5-(1,1-Dioxo-1lambda~6~-thiolan-3-yl)pyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopropyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1368628.png)

![Cyclobutyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1368629.png)

![Cyclobutyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone](/img/structure/B1368636.png)

![Ethyl 7-(3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-7-oxoheptanoate](/img/structure/B1368637.png)

![Ethyl 8-oxo-8-[2-(pyrrolidinomethyl)phenyl]octanoate](/img/structure/B1368640.png)

![Ethyl 7-oxo-7-[2-(3-pyrrolinomethyl)phenyl]heptanoate](/img/structure/B1368642.png)